4-Ethoxy-2-nitroaniline
Description
Contextualization within Aromatic Nitro Compound Chemistry
4-Ethoxy-2-nitroaniline, a substituted aromatic amine, holds a specific and important place within the broader class of aromatic nitro compounds. ontosight.ai These compounds are characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the molecule. wikipedia.org
In aromatic systems, the presence of a nitro group deactivates the ring towards electrophilic aromatic substitution, making such reactions more difficult. Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org The unique feature of this compound is the electronic interplay between its substituent groups. It possesses a strong electron-donating amino group (-NH₂) and a moderately electron-donating ethoxy group (-OC₂H₅), which are positioned para and ortho respectively to the strongly electron-withdrawing nitro group. This specific arrangement creates a distinct electronic environment on the aromatic ring, influencing its reactivity and making it a versatile building block in organic synthesis.
The synthesis of aromatic nitro compounds like this compound typically involves controlled nitration reactions, often using a mixture of nitric and sulfuric acids, on a substituted aniline (B41778) precursor like 4-ethoxyaniline. ontosight.ai
Significance in Contemporary Chemical Research
This compound is a significant intermediate in various sectors of the chemical industry, primarily due to its reactive functional groups. ontosight.ai It serves as a crucial precursor in the synthesis of a wide range of more complex organic molecules.
One of its most prominent applications is in the production of dyes and pigments. The presence of the nitro and amino groups on the aromatic ring allows it to be readily converted into azo compounds, which form the basis of many vibrant and stable colorants used in the textile and other industries.
In the realm of materials science, derivatives of this compound are explored for the creation of novel organic materials. Its structure can be modified to develop compounds with specific optical or electronic properties.
Furthermore, in medicinal chemistry and the pharmaceutical industry, this compound and its derivatives are valuable starting materials. The aromatic amine structure is a common scaffold in many biologically active molecules, and researchers utilize this compound as a building block for developing new therapeutic agents. ontosight.aichemshuttle.com Its functional groups allow for selective modifications at multiple sites, providing access to complex molecular architectures that can be screened for potential pharmacological activity. chemshuttle.com
Overview of Key Research Trajectories for this compound Derivatives
Current research involving this compound is diverse, with several key trajectories focusing on the synthesis and application of its derivatives.
Advanced Dye and Pigment Development: A primary research focus remains the synthesis of novel azo dyes and pigments derived from this compound. The goal is to create colorants with enhanced properties such as improved lightfastness, thermal stability, and solubility in various media. By modifying the structure of the diazonium salt derived from this compound or the coupling component, researchers can fine-tune the color and performance characteristics of the resulting dye.
Pharmaceutical and Medicinal Chemistry: A significant area of investigation involves using this compound as a scaffold to synthesize new classes of compounds with potential therapeutic applications. For instance, the core structure can be modified to create candidates for anti-inflammatory drugs. chemshuttle.com Research in this area often involves the reduction of the nitro group to an amine, which can then undergo a variety of reactions to build more complex heterocyclic systems or other functionalities known to interact with biological targets. chemshuttle.com
Materials Science: The unique electronic properties of this compound and its derivatives make them interesting candidates for applications in materials science. Research is being conducted to synthesize novel organic compounds from this precursor for potential use in catalysis and chemical sensing. chemshuttle.com The ability to tailor the molecular structure allows for the development of materials with specific conductive, optical, or receptor properties.
The chemical versatility of this compound, stemming from its distinct pattern of functional groups, ensures its continued importance as a starting material in these and other emerging areas of chemical research.
Compound Information
| Property | Value |
| Chemical Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| CAS Number | 616-86-4 |
| Appearance | Red to rust-brown crystalline powder |
| Melting Point | 111-113 °C |
| Synonyms | 2-Nitro-p-phenetidine, 4-Amino-3-nitrophenetole |
Data sourced from multiple references. ontosight.aichemicalbook.comscbt.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFYBUAVOZFROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022084 | |
| Record name | 4-Ethoxy-2-nitroaniline | |
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Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-86-4 | |
| Record name | 4-Ethoxy-2-nitroaniline | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Ethoxy-2-nitroaniline | |
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| Record name | 4-Ethoxy-2-nitroaniline | |
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| Record name | 4-Ethoxy-2-nitroaniline | |
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| Record name | Benzenamine, 4-ethoxy-2-nitro- | |
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| Record name | 4-Ethoxy-2-nitroaniline | |
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| Record name | 2-nitro-p-phenetidine | |
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| Record name | 4-ETHOXY-2-NITROANILINE | |
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Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis Approaches for 4-Ethoxy-2-nitroaniline and its Derivatives
The preparation of this compound and related structures can be achieved through several regioselective strategies, primarily by manipulating ethoxyaniline or nitroaniline precursors.
A primary and conventional method for synthesizing this compound involves the direct nitration of 4-ethoxyaniline. ontosight.ai This electrophilic aromatic substitution reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring. nih.gov
The directing effects of the substituents on the 4-ethoxyaniline precursor are crucial for the regioselectivity of this reaction. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group. However, under the strongly acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. The ethoxy group (-OC₂H₅) is also an activating, ortho-, para-director. The resulting substitution pattern, with the nitro group entering at the C-2 position (ortho to the amino group and meta to the ethoxy group's original position), is a result of the complex interplay between these directing effects and the reaction conditions. Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the nitrating agents is essential to maximize the yield of the desired 2-nitro isomer and minimize the formation of byproducts from oxidation or alternative nitration positions. acs.org Continuous flow reactors have also been explored for nitration reactions to improve temperature control and reduce the formation of undesired byproducts. acs.org
While less common for the direct synthesis of this compound itself, ethoxylation of nitroaniline precursors is a viable strategy for producing related compounds. For instance, aromatic amines such as p-nitroaniline can be ethoxylated. researchgate.net This type of reaction, a nucleophilic substitution, would involve reacting a suitable nitroaniline with an ethylating agent. Such strategies are particularly relevant in the synthesis of more complex derivatives where the nitro and amino groups are already in place.
A highly efficient and regioselective one-step method for synthesizing unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines involves transetherification. researchgate.netuj.edu.pl This nucleophilic aromatic substitution (ArSN) reaction is particularly effective for replacing the alkoxy group at the C-5 position (para to the strongly electron-withdrawing nitro group). researchgate.netnih.gov In this procedure, a symmetrically substituted precursor like 4,5-dibutoxy-2-nitroaniline can be refluxed in an alcohol, such as ethanol (B145695), which acts as both the solvent and the nucleophilic reagent. researchgate.netuj.edu.pl The presence of a base, like sodium hydroxide (B78521), is crucial for the reaction to proceed. researchgate.net
The reaction's regioselectivity is high, with substitution occurring specifically at the C-5 position, while the C-4 alkoxy group remains intact. researchgate.netuj.edu.pl This selectivity is attributed to the activation provided by the para-nitro group. Research has shown that the absence of the C-4 alkoxy group or the amino group significantly lowers the reaction yield or prevents the formation of the transetherification product altogether. uj.edu.pl The efficiency of this method allows for the synthesis of a variety of 4-alkoxy-5-ethoxy-2-nitroaniline derivatives with good to excellent yields (50-92%). researchgate.netuj.edu.pl
An optimization protocol for the transetherification of 4,5-dibutoxy-2-nitroaniline using ethanol and sodium hydroxide has been detailed, showing how the yield of the product, 5-ethoxy-4-butoxy-2-nitroaniline, is dependent on the amount of base used. researchgate.netuj.edu.pl
| Entry | Equivalents of NaOH | Conversion (%) | Yield (%) |
| 1 | 0.2 | 4 | 4 |
| 2 | 1 | 24 | 22 |
| 3 | 5 | 73 | 68 |
| 4 | 10 | 89 | 82 |
| 5 | 15 | 96 | 89 |
| 6 | 20 | 97 | 90 |
| 7 | 25 | 98 | 90 |
| 8 | 30 | 98 | 89 |
| This table is based on data from an optimization protocol for transetherification reactions. researchgate.netuj.edu.pl |
This compound and its derivatives serve as key intermediates in multi-step syntheses of more complex molecules, including dyes, pigments, and heterocyclic compounds like phenazines. ontosight.ainih.govnih.gov
One significant pathway involves using unsymmetrically substituted 4,5-dialkoxy-2-nitroanilines in a Buchwald-Hartwig amination reaction. nih.govnih.gov In this process, the nitroaniline derivative is coupled with a substituted 1-bromo-2-nitrobenzene. This is followed by the reduction of the nitro groups and a final tandem-like oxidative cyclization to produce phenazine (B1670421) derivatives. nih.gov This protocol allows for the regioselective synthesis of phenazines with different substituents at designed positions. nih.gov For example, N-(5-(tert-Butyl)-2-nitrophenyl)-4-ethoxy-5-isobutoxy-2-nitroaniline has been synthesized as an intermediate in this type of pathway. nih.gov
The general strategy for multi-step synthesis often involves the initial formation of the substituted aniline (B41778), followed by further functionalization. libretexts.org The nitro group in this compound can be readily reduced to an amino group, yielding 4-ethoxy-1,2-phenylenediamine, a valuable precursor for building heterocyclic rings. researchgate.net
Advanced Reaction Pathways and Mechanisms
The reactivity of this compound is dominated by the influence of its nitro group, which facilitates specific reaction types, most notably nucleophilic aromatic substitution.
The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), on an aromatic ring significantly facilitates nucleophilic aromatic substitution (NAS). masterorganicchemistry.com This reaction is particularly favored when the electron-withdrawing group is positioned ortho or para to the leaving group, as it can effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex. researchgate.netmasterorganicchemistry.com
In derivatives of this compound, such as 4,5-dialkoxy-2-nitroanilines, the nitro group at C-2 activates the ring for nucleophilic attack. The transetherification reaction discussed previously is a prime example of this mechanism in action. researchgate.netuj.edu.pl The incoming alkoxide nucleophile (e.g., ethoxide) attacks the carbon atom at the C-5 position, which is para to the nitro group. This placement allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group through resonance, thus stabilizing the intermediate and lowering the activation energy for its formation. masterorganicchemistry.com The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com The subsequent loss of the leaving group (the original C-5 alkoxy group) restores the aromaticity of the ring, yielding the final substituted product. uj.edu.plmasterorganicchemistry.com
This inherent reactivity makes this compound derivatives valuable substrates for introducing a variety of nucleophiles to the aromatic ring, enabling the synthesis of a diverse range of functionalized aromatic compounds. cymitquimica.com
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
2.2.2. Buchwald-Hartwig Coupling in Derivative Synthesis libretexts.org 2.2.3. Redox Reactions Involving the Nitro Group rug.nl 2.2.4. Intramolecular Rearrangement Studies of Nitroanilines researchgate.net
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, which includes FTIR and Raman techniques, provides detailed information about the vibrational modes of a molecule. These vibrations are unique to specific functional groups and bonds, allowing for a comprehensive analysis of the molecular framework. Studies on related nitroaniline compounds, such as 4-methoxy-2-nitroaniline (B140478) and various chloro-nitroanilines, offer valuable comparative data for interpreting the spectra of 4-ethoxy-2-nitroaniline. rsc.orgresearchgate.netrsc.org
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that highlights its functional groups. The IR spectrum for this compound, available from the NIST WebBook, shows characteristic absorption bands confirming the presence of the amine (NH₂), nitro (NO₂), and ethoxy (–O–CH₂–CH₃) groups, as well as the aromatic ring. nist.gov The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. msu.edu The asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| ~3400-3500 | N-H Asymmetric & Symmetric Stretching (Amine) | nist.govmsu.edu |
| ~2850-2990 | C-H Stretching (Aliphatic - Ethoxy group) | nist.gov |
| ~1620-1650 | N-H Bending (Scissoring) | researchgate.netmsu.edu |
| ~1500-1570 | N=O Asymmetric Stretching (Nitro group) | semanticscholar.org |
| ~1300-1370 | N=O Symmetric Stretching (Nitro group) | semanticscholar.org |
| ~1200-1350 | C-N Stretching (Aromatic Amine) | msu.edu |
| ~1250 | C-O-C Asymmetric Stretching (Aryl-Alkyl Ether) | nist.gov |
| ~1040 | C-O-C Symmetric Stretching (Aryl-Alkyl Ether) | nist.gov |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly effective for observing non-polar bonds. Spectral data for this compound is available in public databases, though detailed assignments are often derived from computational studies and comparison with similar molecules. nih.gov For instance, in related nitroaniline compounds, the symmetric stretching of the NO₂ group often produces a very strong and characteristic Raman band. scirp.org
Table 2: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
|---|---|---|
| ~3400-3500 | N-H Stretching (Amine) | nih.gov |
| ~1620 | N-H Bending (Amine) | nih.gov |
| ~1340 | N=O Symmetric Stretching (Nitro group) | nih.govscirp.org |
Note: This table is based on general spectral regions and data available from PubChem, with assignments aided by studies on analogous compounds.
The vibrations associated with the amine group are particularly informative. In the FTIR spectrum of compounds like 4-chloro-2-nitroaniline, N-H bending vibrations (scissoring and rocking modes) are identified by sharp bands around 1628 cm⁻¹. researchgate.net Out-of-plane N-H bending vibrations are typically found at lower frequencies, between 800 and 840 cm⁻¹. researchgate.net
The C-N stretching vibration provides insight into the bond between the amine group and the aromatic ring. In aromatic amines, this stretching absorption is generally found in the 1200-1350 cm⁻¹ region. msu.edu For 4-chloro-2-nitroaniline, a related molecule, this vibration was identified at 1256 cm⁻¹. researchgate.net These characteristic frequencies are crucial for confirming the presence and electronic environment of the amino group in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of this compound provides distinct signals for the protons of the ethoxy group and the aromatic ring. nih.govchemicalbook.com The ethoxy group typically presents as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, due to spin-spin coupling. The protons on the benzene (B151609) ring appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electron-donating amino and ethoxy groups and the electron-withdrawing nitro group.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |
|---|---|---|---|---|---|
| ~1.4 | Triplet | ~7.0 | 3H | -O-CH₂-CH₃ | nih.govrsc.org |
| ~4.0 | Quartet | ~7.0 | 2H | -O-CH₂ -CH₃ | nih.govrsc.org |
| ~6.8 - 7.5 | Multiplet | - | 3H | Aromatic Protons (H-3, H-5, H-6) | nih.gov |
Note: Chemical shifts are approximate and can vary based on the solvent used. The broad signal for the NH₂ protons is typical and its position can vary significantly.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the ethoxy group. The chemical shifts are influenced by the attached functional groups; carbons bonded to electronegative atoms like oxygen and nitrogen appear at higher chemical shifts (downfield).
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|
| ~14.5 | Ethoxy -C H₃ | nih.govrsc.org |
| ~64.0 | Ethoxy -O-C H₂- | nih.govrsc.org |
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methoxy-2-nitroaniline |
| 4-chloro-2-nitroaniline |
| 2-chloro-5-nitroaniline |
| p-nitroaniline |
Mass Spectrometry for Molecular Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which provides structural clues.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is suitable for analyzing volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from any impurities on a GC column before entering the mass spectrometer. gcms.czepa.gov The PubChem database indicates the availability of GC-MS data for this compound, showing a molecular ion peak and various fragment ions. nih.gov The technique is also highly sensitive for detecting trace amounts of related nitroaniline compounds as potential genotoxic impurities in pharmaceutical products. ajrconline.org
GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| NIST Number | 241420 | nih.gov |
| Total Peaks | 79 | nih.gov |
| Top m/z Peaks | 182, 154, 108 | nih.gov |
Electron Ionization (EI) is a common ionization technique used in mass spectrometry, particularly with GC-MS. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 182, corresponding to its molecular weight. scbt.com
The fragmentation pattern provides structural information. Key fragmentation pathways for this compound include:
Loss of an ethyl radical (•C₂H₅): This is a common fragmentation for ethoxy groups, though less favored than the loss of ethylene (B1197577).
Loss of ethylene (C₂H₄): A characteristic fragmentation of ethoxybenzenes, proceeding through a McLafferty-type rearrangement to yield a radical cation at m/z 154.
Loss of the nitro group (•NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical, leading to a fragment at m/z 136.
Loss of nitric oxide (•NO): This is a common fragmentation for aromatic nitro compounds, often followed by the loss of carbon monoxide (CO).
Predicted Electron Ionization Fragments of this compound
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 182 | [C₈H₁₀N₂O₃]⁺• | Molecular Ion ([M]⁺•) |
| 154 | [M - C₂H₄]⁺• | Loss of ethylene from the ethoxy group |
| 136 | [M - NO₂]⁺ | Loss of the nitro group |
| 108 | [M - C₂H₄ - NO₂ + H]⁺ or [M - C₂H₄ - CO]⁺• | Subsequent fragmentation following initial losses |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state.
Representative Crystallographic Data (from 4-Methoxy-2-nitroaniline)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| a | 16.17 Å | researchgate.net |
| b | 6.55 Å | researchgate.net |
| c | 7.14 Å | researchgate.net |
| α, β, γ | 90° | researchgate.net |
Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. The technique is essential for confirming the phase purity of a synthesized batch of this compound. The experimental PXRD pattern can be compared to a pattern simulated from single-crystal XRD data to verify that the bulk material consists of the same crystalline form as the single crystal analyzed. researchgate.netresearchgate.net This is also crucial for identifying the presence of any polymorphic forms or crystalline impurities. worldscientific.com
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. The Hirshfeld surface is a three-dimensional map that helps in understanding the nature and extent of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.
Without the crystallographic data for this compound, a Hirshfeld surface analysis cannot be performed. Such an analysis would typically reveal the percentage contributions of various intermolecular contacts, providing a detailed picture of how the molecules pack in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
While studies on related nitroaniline derivatives have utilized Hirshfeld surface analysis to explore their intermolecular interactions, this specific analysis for this compound has not been published.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations, offering a powerful lens to examine the electronic nature of molecules. For 4-Ethoxy-2-nitroaniline, these methods elucidate the interplay between its substituent groups—the electron-donating ethoxy and amino groups and the electron-withdrawing nitro group.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. acs.orgresearchgate.net Calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to find the lowest energy conformation of the molecule. researchgate.net The geometry optimization process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.
For nitroaniline derivatives, DFT studies show that the presence of an intramolecular hydrogen bond between the amino group and the ortho-positioned nitro group can lead to the formation of a stable six-membered chelate ring, which influences the planarity and stacking interactions of the molecule. acs.org The electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) induce an asymmetric charge distribution, which is a key feature of this class of compounds. researchgate.net The addition of an ethoxy group at the para-position further modulates the electronic environment, enhancing the electron-donating capacity of the phenyl ring system. While specific optimized geometry data for this compound is not detailed in the provided search results, studies on similar molecules like N,N-diethyl-4-nitroaniline show that substituent groups significantly impact molecular geometry and electronic properties. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited state properties of molecules, including electronic transitions and absorption spectra. science.govohio-state.edu This approach can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. iau.ir
For molecules with donor-acceptor groups like this compound, TD-DFT calculations can elucidate the nature of electronic transitions, which are often characterized as intramolecular charge transfer (ICT) from the electron-rich portions (amino and ethoxy groups) to the electron-deficient nitro group. iau.ir These ICT transitions are responsible for the characteristic color and potential nonlinear optical (NLO) properties of such compounds. researchgate.net The accuracy of TD-DFT predictions allows for a direct comparison with experimental UV-Vis spectra, helping to assign the observed absorption bands to specific electronic transitions within the molecule. iau.irijcce.ac.ir
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. Analysis of the frontier molecular orbitals is particularly important for predicting chemical reactivity and electronic behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. srce.hr
A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) and ethoxy parts of the molecule, while the LUMO is concentrated on the electron-withdrawing nitro group. The main electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO, confirming a π–π* charge transfer character. srce.hr The calculated HOMO-LUMO energy gap for this compound has been reported as 3.85 eV. unlp.edu.ar
| Compound | HOMO-LUMO Energy Gap (eV) | Reference |
|---|---|---|
| This compound | 3.85 | unlp.edu.ar |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, electron delocalization, and intramolecular interactions. srce.hr It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction. srce.hr
In molecules like this compound, NBO analysis can confirm the presence and strength of intramolecular hydrogen bonds, such as the C–H···O and N–H···O interactions that stabilize the molecular structure. acs.orgsrce.hr It also provides detailed insight into the delocalization of electron density from the lone pairs of the oxygen atoms (in the ethoxy group) and the nitrogen atom (in the amino group) to the antibonding orbitals of the nitro group and the aromatic ring. These n–π* and π–π* interactions are indicative of intramolecular charge transfer and are crucial for understanding the molecule's electronic properties. iau.irsrce.hr
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. srce.hr It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MESP maps color-code the electrostatic potential onto the molecule's surface: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net
For this compound, the MESP surface would show the most negative potential (red) localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. Conversely, the most positive potential (blue) would be found near the hydrogen atoms of the amino group, identifying them as sites for nucleophilic attack. researchgate.net This analysis provides a clear picture of the molecule's reactivity patterns and complements the insights gained from HOMO-LUMO and NBO analyses. ijcce.ac.irsrce.hr
Intermolecular Interactions and Non-covalent Bonding Studies
The arrangement of molecules in the solid state and their interactions in solution are governed by a complex interplay of non-covalent forces. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into these interactions. The presence of an amino group (a hydrogen bond donor), a nitro group, and an ethoxy group (hydrogen bond acceptors) on an aromatic ring creates a rich landscape for various intermolecular and intramolecular forces that dictate the molecule's supramolecular chemistry.
Beyond this intramolecular interaction, intermolecular hydrogen bonds, although weaker, play a crucial role in the crystal packing. These include weak C-H···O hydrogen bonds, where hydrogen atoms from the aromatic ring or the ethoxy group interact with the oxygen atoms of the nitro group on neighboring molecules. acs.org Studies on similar nitro compounds have shown that bifurcated C–H···O bonds can connect molecules into chains or dimer pairs. acs.org The amino group, having already donated one proton to the intramolecular bond, can still participate in weaker intermolecular N-H···O interactions, further stabilizing the crystal lattice. nih.gov The interplay between these strong intramolecular and weaker intermolecular hydrogen bonds is a key factor in determining the final crystal structure.
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Interaction Type | Donor | Acceptor | Nature | Expected Role |
| N-H···O | Amino (-NH₂) | Nitro (-NO₂) | Intramolecular | Formation of a stable six-membered chelate ring. acs.orgresearchgate.net |
| C-H···O | Aromatic C-H | Nitro (-NO₂) | Intermolecular | Linking molecules into extended networks. acs.org |
| C-H···O | Ethoxy (-OCH₂CH₃) | Nitro (-NO₂) | Intermolecular | Contributing to crystal packing stability. acs.org |
| N-H···O | Amino (-NH₂) | Nitro (-NO₂) | Intermolecular | Formation of dimers or chains. acs.orgnih.gov |
This table is generated based on theoretical considerations and data from analogous compounds.
Aromatic interactions, particularly π-π stacking, are fundamental in the solid-state assembly of planar molecules like this compound. In 2-nitroaniline (B44862) derivatives, the formation of the intramolecular hydrogen bond creates a planar chelate ring system that significantly influences these stacking arrangements. acs.org
Table 2: Representative Dimerization Energies for a Related Nitroaniline Derivative
| Molecular System | Computational Method | Dimerization Energy (eV) | Reference |
| N-ethyl-2-nitroaniline dimer | PBE-D/aug-cc-pVDZ | -0.62 | scispace.com |
This table presents data for a structurally similar compound to illustrate the magnitude of dimerization energies in this class of molecules. The value represents the stabilization energy of the dimer.
Advanced Applications in Materials Science
Supramolecular Chemistry and Crystal Engineering
The macroscopic properties of a molecular crystal, including its NLO activity, are dictated not only by the properties of the individual molecules but also by their arrangement in the crystal lattice. Supramolecular chemistry and crystal engineering are the disciplines focused on understanding and controlling these arrangements through non-covalent interactions. acs.orgacs.org
For nitroaniline derivatives, hydrogen bonding is a dominant directional force in crystal packing. acs.orgacs.org The amino group (-NH₂) acts as a hydrogen bond donor, while the nitro group (-NO₂) and the ethoxy group (-O-) can act as acceptors. The interplay between these interactions determines the final supramolecular assembly.
Studies on 2-nitroaniline (B44862) and 4-nitroaniline (B120555) derivatives reveal distinct hydrogen bonding patterns. In 2-nitroaniline derivatives, a strong intramolecular hydrogen bond often forms between the amino and the ortho-nitro group, creating a stable six-membered ring. acs.org This intramolecular bond can then influence further packing through weaker C–H···O and π–π stacking interactions. acs.org In contrast, 4-nitroaniline derivatives lack this intramolecular possibility and instead form intermolecular N–H···O hydrogen bonds, leading to the formation of structures like hydrogen-bonded dimers or chains. acs.org
4-Ethoxy-2-nitroaniline combines these structural motifs. It has an ortho-nitro group, suggesting the potential for intramolecular hydrogen bonding, and a para-ethoxy group that can participate in intermolecular interactions. The principles of crystal engineering aim to manipulate these competing interactions—for example, by introducing other functional groups or using co-crystallization—to favor a desired non-centrosymmetric packing arrangement, thereby optimizing the material's SHG efficiency. acs.org
Rational Design of Supramolecular Architectures
The rational design of supramolecular architectures involves the controlled organization of molecules into larger, well-defined structures through non-covalent interactions. This compound serves as a valuable component in this field due to its specific functional groups that can direct molecular assembly. The presence of hydrogen bond donors (the amine group) and acceptors (the nitro and ethoxy groups) allows for predictable hydrogen bonding patterns, which are fundamental to creating ordered supramolecular structures. conicet.gov.ar
Researchers utilize molecules with similar functionalities, such as nitroaniline derivatives, to construct complex systems like foldamers and functional polymers. For instance, derivatives of nitroaniline have been used to synthesize oligomers that fold into specific helical shapes, driven by intramolecular hydrogen bonds. iucr.org This principle can be extended to this compound, where the strategic placement of its functional groups can guide the formation of one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. The design process often involves computational modeling to predict the most stable arrangements before attempting synthesis, allowing for a targeted approach to creating materials with desired topologies and properties.
The ability to control the assembly of these molecules on surfaces is also a key area of research. For example, the formation of two-dimensional (2D) supramolecular networks can be influenced by external stimuli, such as an electric field, which can trigger reversible switching between different polymorphic networks. conicet.gov.ar This opens up possibilities for the development of molecular switches and sensors based on thin films of this compound derivatives.
Crystal Polymorphism and its Impact on Solid-State Properties
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net This phenomenon is of paramount importance in materials science, as different polymorphs of the same compound can exhibit vastly different physical and chemical properties, including melting point, solubility, color, and optical characteristics. researchgate.netbjbms.org While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the behavior of analogous compounds provides significant insight.
For example, related nitroaniline derivatives are known to exhibit significant polymorphism. aip.org Studies on similar molecules, such as N-(4-methyl-2-nitrophenyl)acetamide, have revealed the existence of multiple polymorphic forms, each with distinct crystal packing and hydrogen-bonding networks. These differences arise from the flexibility of the molecule and its ability to adopt different conformations, which in turn affects how the molecules arrange themselves in the crystal lattice.
The solid-state properties of these materials are directly linked to their crystal structure. In the context of nonlinear optical (NLO) materials, the alignment of molecules within the crystal is crucial. A centrosymmetric crystal structure will not exhibit second-harmonic generation (SHG), a key NLO property, whereas a non-centrosymmetric arrangement will. Different polymorphs can have different space groups, leading to dramatic variations in their NLO activity. For instance, a study on a methoxy-substituted nitro-benzeneacetonitrile identified three polymorphs with markedly different SHG efficiencies. aip.org This highlights how controlling crystallization conditions to favor a specific polymorph is essential for optimizing the performance of materials based on this compound for applications in optics and electronics.
Table 1: Physical Properties of this compound and a Related Compound
| Property | This compound | 4-Methoxy-2-nitroaniline (B140478) |
| Molecular Formula | C8H10N2O3 nih.gov | C7H8N2O3 |
| Molecular Weight | 182.18 g/mol nih.gov | 168.15 g/mol |
| Melting Point | 111-113 °C chemicalbook.com | 115 °C researchgate.net |
| Crystal System (predicted/observed) | - | Orthorhombic researchgate.net |
| Color | Red to rust-brown crystals chemicalbook.com | - |
Note: Data for this compound is based on available chemical data sheets. Data for 4-methoxy-2-nitroaniline is from specific crystallographic studies for comparative purposes.
Self-Assembly Studies via Non-Covalent Interactions
The self-assembly of this compound into ordered structures is governed by a variety of non-covalent interactions. nih.govresearchgate.net These weak forces, when acting in concert, can dictate the precise three-dimensional arrangement of molecules in the solid state. nih.gov The key interactions at play for this molecule include hydrogen bonding, π-π stacking, and van der Waals forces.
van der Waals Forces: These ubiquitous, weaker interactions also play a role in the close packing of molecules, filling the space between the larger structural motifs defined by hydrogen bonding and π-stacking.
Studies of analogous molecules provide a template for understanding the self-assembly of this compound. For example, the crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide reveals dimers formed through C-H···O intermolecular contacts, which then assemble into a herringbone pattern. nih.gov It is through the detailed study of these non-covalent interactions, often using techniques like single-crystal X-ray diffraction, that a complete picture of the self-assembly process can be obtained, enabling the prediction and creation of novel materials.
Coordination Chemistry and Metal Complexes
Synthesis and Characterization of Schiff Base Ligands Derived from 4-Ethoxy-2-nitroaniline
Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone. isca.in For ligands derived from this compound, the synthesis involves reacting it with a suitable aldehyde, often in a 1:1 molar ratio in an alcoholic solvent like ethanol (B145695). isca.inajol.info The reaction mixture is commonly heated under reflux for several hours to facilitate the formation of the azomethine (-C=N-) group, which is the characteristic functional group of a Schiff base. ajol.info
The general synthetic route can be represented by the reaction of this compound with a substituted salicylaldehyde (B1680747). The resulting Schiff base is then isolated as a solid product, which can be purified by recrystallization.
Characterization of these newly synthesized ligands is crucial to confirm their structure. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are employed. In FTIR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (ν(C=N)) typically in the region of 1600-1641 cm⁻¹. researchgate.netnih.gov The disappearance of the characteristic bands of the initial amine and carbonyl groups also indicates a successful reaction.
Formation and Structural Characterization of Metal(II/III) Coordination Complexes
Schiff bases derived from this compound readily form stable complexes with various transition metal ions. The complexation is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., acetates or chlorides) in a hot ethanolic or methanolic solution. ajol.inforesearchgate.net The metal-to-ligand molar ratio is a critical parameter in the synthesis, with ratios of 1:1, 1:2, or 2:1 being common, leading to mononuclear or dinuclear complexes. ajol.infofud.edu.ngfudutsinma.edu.ng The resulting metal complexes often precipitate from the solution and can be filtered, washed, and dried. ajol.info These complexes are typically colored, air-stable solids. ijcrt.org
Schiff base ligands derived from this compound and analogous nitroanilines have been shown to form coordination complexes with a variety of transition metals. Documented examples include complexes with Cobalt (Co), Nickel (Ni), Copper (Cu), Iron (Fe), Zinc (Zn), and Tin (Sn). researchgate.netfudutsinma.edu.ngresearchgate.net The synthesis of these complexes typically involves the reaction of the corresponding metal(II) or metal(III) salt with the pre-synthesized Schiff base ligand. ajol.inforesearchgate.net For instance, Co(II), Ni(II), and Cu(II) complexes have been prepared using their acetate (B1210297) salts, while Zn(II) complexes have been synthesized from zinc chloride or acetate. researchgate.netfud.edu.ng Similarly, organotin(IV) complexes have been successfully synthesized by reacting diphenyltin (B89523) dichloride with the appropriate Schiff base. researchgate.net
The geometry of the metal complexes is determined by the coordination number of the central metal ion and the nature of the ligand. Schiff base ligands can act as bidentate, tridentate, or tetradentate ligands. researchgate.netijcrt.orgresearchgate.net In many reported cases involving analogous ligands, the resulting complexes exhibit an octahedral geometry, particularly with metal ions like Co(II), Ni(II), and Fe(II)/Fe(III). researchgate.netgrafiati.com For example, studies on related systems have proposed octahedral structures where the metal ion is coordinated to two tridentate Schiff base ligands or one tetradentate ligand and two solvent molecules. ijcrt.orgresearchgate.net Other geometries, such as square planar for Cu(II) and Ni(II) complexes and tetrahedral for Zn(II) complexes, have also been observed. grafiati.comresearchgate.net In some organotin(IV) complexes, a pentacoordinated structure with a geometry between trigonal bipyramidal and square pyramidal has been identified through single-crystal X-ray diffraction. researchgate.net
Coordination of the Schiff base ligand to the central metal ion occurs through specific donor atoms. The most common coordination sites are the nitrogen atom of the azomethine group and the oxygen atom of the phenolic hydroxyl group (if the aldehyde precursor was a salicylaldehyde derivative). fud.edu.ngresearchgate.net This dual coordination creates a stable chelate ring.
Evidence for coordination at these sites is obtained from spectroscopic data. In the FTIR spectra of the metal complexes, a shift in the azomethine (C=N) stretching frequency to a lower wavenumber compared to the free ligand is indicative of the nitrogen atom's involvement in coordination. nih.gov Similarly, a shift in the phenolic (C-O) stretching vibration confirms the coordination of the phenolic oxygen. nih.gov The appearance of new, non-ligand bands in the far-infrared region of the spectra, assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, further substantiates the coordination. researchgate.netnasjournal.org.ng In certain mixed-ligand complexes, coordination can also occur through the nitrogen of an amino group. ajol.info
| Spectroscopic Evidence for Coordination | |
| Vibrational Mode | Observation upon Complexation |
| ν(C=N) Azomethine | Shift to lower frequency (e.g., from 1641 cm⁻¹ to 1619 cm⁻¹) nih.gov |
| ν(C-O) Phenolic | Shift in frequency (e.g., from 1257 cm⁻¹ to 1238 cm⁻¹) nih.gov |
| New Bands (Far-IR) | Appearance of ν(M-N) and ν(M-O) bands (e.g., 455–477 cm⁻¹ and 511–524 cm⁻¹) researchgate.net |
Thermal Stability and Decomposition of Metal Complexes
The thermal stability of these metal complexes and their decomposition patterns are investigated using thermogravimetric analysis (TGA). researchgate.net Studies on analogous Schiff base complexes of Co(II), Ni(II), and Cu(II) reveal that they are generally stable at room temperature and decompose at elevated temperatures. researchgate.netijpbs.com The decomposition often occurs in distinct stages. For hydrated complexes, the initial weight loss corresponds to the removal of water molecules. Subsequent decomposition stages at higher temperatures involve the breakdown of the organic ligand moiety. researchgate.net The final residue at the end of the thermal decomposition process is typically the corresponding metal oxide. researchgate.net For example, thermogravimetric analyses performed under a nitrogen atmosphere showed that a related Schiff base ligand derived from 4-methoxy-2-nitroaniline (B140478) decomposes in multiple steps, with the final decomposition occurring above 600°C. researchgate.net
Applications of Coordination Complexes (e.g., as precursors for Metal Oxide Nanoparticles)
A significant application of Schiff base metal complexes is their use as single-source precursors for the synthesis of metal oxide nanoparticles. researchgate.netnasjournal.org.ng The solid-state thermal decomposition (calcination) of these complexes in air at controlled temperatures yields high-purity metal oxide nanoparticles. ijpbs.com For example, Co(III), Ni(II), and Cu(II) complexes of a Schiff base derived from 4-methoxy-2-nitroaniline have been thermally decomposed at 500°C to produce the corresponding metal oxide nanoparticles. researchgate.net Similarly, ZnO nanoparticles have been successfully synthesized via the calcination of a Zn(II)-Schiff base complex. nasjournal.org.ng This method is considered advantageous as it is often simple, cost-effective, and can provide control over the particle size and purity of the resulting nanomaterials. ijpbs.com The formation of the metal oxide is confirmed by techniques such as FTIR, which shows the characteristic metal-oxide vibrational bands, and X-ray diffraction (XRD), which confirms the crystalline phase of the nanoparticles. researchgate.netijpbs.com
Kinetic Studies and Reaction Mechanism Elucidation
Hydrolysis Kinetics of 4-Ethoxy-2-nitroaniline Derivatives (e.g., Phosphate (B84403) Esters)
The hydrolysis of organophosphate esters, including derivatives of this compound, is a critical area of study due to the prevalence of the phosphate linkage in biological systems and various industrial applications. The hydrolysis of mono-4-methyl-2-nitroaniline phosphate, a close structural analogue, has been investigated in buffer solutions at 50°C across a wide pH range (0.00 to 7.46). osti.gov These studies show that the hydrolysis rate is significantly influenced by the pH of the medium, which dictates the ionic form of the phosphate ester.
The hydrolysis proceeds via different reactive species depending on the hydrogen ion concentration. The primary species involved are the neutral molecule and the monoanion. osti.gov The kinetics of hydrolysis for these phosphate esters are often studied spectrophotometrically by measuring the rate of formation of the inorganic phosphate product. nih.gov
Determination of Reaction Rates and pH Dependence
The rate of hydrolysis of mono-4-methyl-2-nitroaniline phosphate demonstrates a clear dependence on pH. The reaction rate increases as the pH rises from 0.00, reaching a maximum at a pH of 4.17. osti.gov Beyond this point, the rate begins to decrease. This bell-shaped profile is characteristic of reactions where different protonated species exhibit varying reactivities.
k = k_M * (M / (M + N)) + k_N * (N / (M + N))
Studies on mono-4-methyl-2-nitroaniline phosphate have shown good agreement between the experimentally observed rates and the theoretical rates calculated using this model. osti.gov This indicates that the di-negative species, which would be present at higher pH values, is essentially unreactive or "inert" under these conditions. nih.gov
Table 1: pH Dependence of Hydrolysis for Mono-4-methyl-2-nitroaniline Phosphate at 50°C (Data is for a structural analogue and serves as a model)
| pH | Experimental Rate (k_exp) x 10³ min⁻¹ | Theoretical Rate (k_calc) x 10³ min⁻¹ |
| 0.00 | 6.81 | 6.83 |
| 1.00 | 7.94 | 7.92 |
| 1.24 | 8.20 | 8.20 |
| 2.20 | 8.31 | 8.32 |
| 3.09 | 8.35 | 8.35 |
| 4.17 | 8.36 | 8.36 |
| 5.17 | 7.41 | 7.40 |
| 6.46 | 3.54 | 3.55 |
| 7.46 | 1.00 | 1.01 |
This table presents data adapted from studies on mono-4-methyl-2-nitroaniline phosphate as a proxy for the behavior of this compound phosphate derivatives. nih.gov
Solvent Effects on Reaction Molecularity
The effect of the solvent composition on the reaction rate provides crucial clues about the molecularity of the reaction—that is, whether it is a unimolecular or bimolecular process. For the hydrolysis of mono-4-methyl-2-nitroaniline phosphate, changing the solvent from pure water to a mixture of water and dioxane leads to an increase in the reaction rate. nih.gov
This observation is indicative of a bimolecular reaction mechanism. In a bimolecular reaction, the transition state is formed from two reacting species. If this transition state involves a dispersal of charge relative to the reactants, a decrease in solvent polarity (as is the case when adding dioxane to water) will stabilize the transition state more than the reactants, thus accelerating the reaction. nih.gov This is consistent with a mechanism where a water molecule acts as a nucleophile, attacking the phosphorus atom in a single, concerted step. nih.gov
Further evidence for a bimolecular mechanism comes from the analysis of Arrhenius parameters, such as the entropy of activation (ΔS‡). The calculated values for the hydrolysis of the neutral and mononegative species of the analogue are large and negative, which is characteristic of a bimolecular transition state where two separate molecules (the ester and a water molecule) combine into a single, more ordered activated complex. osti.gov
Table 2: Arrhenius Parameters for the Hydrolysis of Mono-4-methyl-2-nitroaniline Phosphate Species (Data is for a structural analogue and serves as a model)
| Reactive Species | Energy of Activation (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) |
| Neutral | 18.32 | -19.65 |
| Mononegative | 20.15 | -15.48 |
This table presents data adapted from studies on mono-4-methyl-2-nitroaniline phosphate as a proxy for the behavior of this compound phosphate derivatives. nih.gov
Elucidation of Reaction Mechanisms (e.g., Bimolecular Reactions, P-N Bond Fission)
Based on kinetic data, the hydrolysis of these nitrophenylamino phosphates is proposed to proceed through a bimolecular mechanism involving the nucleophilic attack of a water molecule on the phosphorus atom. osti.gov A key question in the mechanism of phosphate ester hydrolysis is the position of bond cleavage. For N-arylphosphoramidates, cleavage can occur at either the P-N bond or the P-O bond.
Comparative kinetic studies provide strong evidence that the hydrolysis of mono-4-methyl-2-nitroaniline phosphate proceeds via the fission of the phosphorus-nitrogen (P-N) bond. osti.govnih.gov This is supported by comparing its hydrolysis rates with those of other phosphate monoesters. The lability of the P-N bond in these compounds under acidic conditions is a key feature of their reactivity. The mechanism involves the N-protonated species, which makes the phosphorus atom more susceptible to nucleophilic attack. researchgate.net
The proposed mechanism for the hydrolysis of the mononegative species, for instance, involves a water molecule attacking the phosphorus center in a concerted (S_N2-like) fashion, leading to the cleavage of the P-N bond and the formation of products. This is consistent with the observed solvent effects and the large negative entropy of activation. osti.gov
Isotope Effect Studies in Reaction Mechanisms
Kinetic Isotope Effect (KIE) studies are powerful tools for probing the transition state of a reaction. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹⁶O with ¹⁸O, or ¹⁴N with ¹⁵N), subtle changes in reaction rates can be measured, which provide detailed information about bond breaking and bond formation in the rate-determining step.
For the hydrolysis of phosphate esters, solvent isotope effects (using D₂O instead of H₂O) can distinguish between different mechanisms. For example, a small deuterium solvent isotope effect (kH₂O/kD₂O) is often consistent with the solvolysis of phosphoramidates. nih.gov In acidic hydrolysis of N-substituted diphenylphosphinamides, a low solvent isotope effect (kD/kH ≈ 1.3) points to an A2 mechanism, involving a bimolecular attack of water on the N-protonated substrate. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-Ethoxy-2-nitroaniline, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nitration of 4-ethoxyaniline derivatives. A modified protocol from Shandong First Medical University ( ) suggests using 1,2-dichloroethane for extraction and pH adjustment (to ~6) to precipitate intermediates. Optimize reaction time, temperature (controlled below reflux to avoid decomposition), and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄). Monitor purity via HPLC (>94% achievable) .
- Key Parameters : Solvent choice (polar aprotic vs. chlorinated solvents), catalyst efficiency, and workup steps (e.g., ice-water quenching) influence yield and purity.
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) to verify ethoxy (-OCH₂CH₃) and nitro (-NO₂) group positions. Compare experimental IR spectra with computational predictions (e.g., InChI key: ISFYBUAVOZFROB) .
- Chromatography : HPLC with UV detection (λ ~300–400 nm for nitroaromatics) for purity assessment .
- Melting Point : Lit. mp = 111–113°C; deviations >2°C indicate impurities .
Q. What safety protocols are critical when handling this compound?
- Hazards : Acute oral toxicity (Category 4) and skin/eye irritation (Category 2) per Sigma-Aldrich data. Use PPE (gloves, goggles) and work under fume hoods .
- Storage : Avoid air transport (restricted due to stability concerns); store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Measure solubility in alcohols (methanol, ethanol), chlorinated solvents (dichloroethane), and acetonitrile via gravimetric or UV-Vis methods.
- Apply thermodynamic models (e.g., Apelblat equation) to correlate experimental data .
Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?
- Stability Analysis :
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C likely).
- Photostability : UV-light exposure tests (λ = 254–365 nm) to assess nitro group reactivity.
- Stabilizers : Co-crystallization with inert partners (e.g., trimethoxybenzaldehyde, as in ) may enhance stability .
Q. How can researchers validate polymorphic forms of this compound?
- Crystallography :
- Perform single-crystal X-ray diffraction (as in ) to resolve lattice parameters.
- Compare experimental PXRD patterns with simulated data (e.g., Mercury software) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Advanced Chromatography :
- Use UPLC-MS/MS for detecting sub-ppm-level byproducts (e.g., nitroso derivatives).
- Validate methods per ICH guidelines (LOD/LOQ, linearity) .
- Reference Standards : Source certified solutions (e.g., 100 µg/mL in methanol; ) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
